
(2-Bromo-5-methoxyphenyl)(3-(difluoromethyl)azetidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Bromo-5-methoxyphenyl)(3-(difluoromethyl)azetidin-1-yl)methanone, also known as BDA, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. BDA belongs to the class of azetidinone compounds, which have been studied for their ability to inhibit various enzymes and receptors in the body. In
作用機序
(2-Bromo-5-methoxyphenyl)(3-(difluoromethyl)azetidin-1-yl)methanone exerts its effects through the inhibition of various enzymes and receptors in the body. Specifically, (2-Bromo-5-methoxyphenyl)(3-(difluoromethyl)azetidin-1-yl)methanone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, as well as histone deacetylases (HDACs), which play a role in cancer development. (2-Bromo-5-methoxyphenyl)(3-(difluoromethyl)azetidin-1-yl)methanone has also been shown to inhibit the activity of monoamine oxidase B (MAO-B), an enzyme involved in the breakdown of dopamine in the brain. This mechanism of action suggests that (2-Bromo-5-methoxyphenyl)(3-(difluoromethyl)azetidin-1-yl)methanone may have potential therapeutic applications in the treatment of cancer, inflammation, and neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that (2-Bromo-5-methoxyphenyl)(3-(difluoromethyl)azetidin-1-yl)methanone can induce apoptosis, or programmed cell death, in cancer cells. (2-Bromo-5-methoxyphenyl)(3-(difluoromethyl)azetidin-1-yl)methanone has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. In addition, (2-Bromo-5-methoxyphenyl)(3-(difluoromethyl)azetidin-1-yl)methanone has been shown to reduce inflammation in animal models of inflammatory diseases. (2-Bromo-5-methoxyphenyl)(3-(difluoromethyl)azetidin-1-yl)methanone has also been shown to increase dopamine levels in the brain, suggesting that it may have potential therapeutic applications in the treatment of neurological disorders.
実験室実験の利点と制限
One advantage of (2-Bromo-5-methoxyphenyl)(3-(difluoromethyl)azetidin-1-yl)methanone is its potential therapeutic applications in the treatment of cancer, inflammation, and neurological disorders. However, one limitation of (2-Bromo-5-methoxyphenyl)(3-(difluoromethyl)azetidin-1-yl)methanone is its complex synthesis method, which makes it challenging to produce in large quantities. In addition, further research is needed to determine the safety and efficacy of (2-Bromo-5-methoxyphenyl)(3-(difluoromethyl)azetidin-1-yl)methanone in humans.
将来の方向性
Future research on (2-Bromo-5-methoxyphenyl)(3-(difluoromethyl)azetidin-1-yl)methanone should focus on its potential therapeutic applications in the treatment of cancer, inflammation, and neurological disorders. In addition, further research is needed to determine the safety and efficacy of (2-Bromo-5-methoxyphenyl)(3-(difluoromethyl)azetidin-1-yl)methanone in humans. Future studies should also explore the potential use of (2-Bromo-5-methoxyphenyl)(3-(difluoromethyl)azetidin-1-yl)methanone in combination with other drugs for enhanced therapeutic effects. Finally, research should focus on developing more efficient and cost-effective methods for synthesizing (2-Bromo-5-methoxyphenyl)(3-(difluoromethyl)azetidin-1-yl)methanone.
In conclusion, (2-Bromo-5-methoxyphenyl)(3-(difluoromethyl)azetidin-1-yl)methanone is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. Studies have shown that (2-Bromo-5-methoxyphenyl)(3-(difluoromethyl)azetidin-1-yl)methanone can inhibit the activity of enzymes and receptors involved in cancer, inflammation, and neurological disorders. While (2-Bromo-5-methoxyphenyl)(3-(difluoromethyl)azetidin-1-yl)methanone has potential therapeutic applications, further research is needed to determine its safety and efficacy in humans. Future research should focus on exploring the potential use of (2-Bromo-5-methoxyphenyl)(3-(difluoromethyl)azetidin-1-yl)methanone in combination with other drugs and developing more efficient methods for synthesizing (2-Bromo-5-methoxyphenyl)(3-(difluoromethyl)azetidin-1-yl)methanone.
合成法
The synthesis of (2-Bromo-5-methoxyphenyl)(3-(difluoromethyl)azetidin-1-yl)methanone involves several steps, including the reaction of 2-bromo-5-methoxybenzaldehyde with ethyl 2-bromoacetate, followed by the hydrolysis of the resulting ester and subsequent reaction with difluoromethylamine. The final step involves the conversion of the resulting intermediate to (2-Bromo-5-methoxyphenyl)(3-(difluoromethyl)azetidin-1-yl)methanone through a series of reactions. The synthesis of (2-Bromo-5-methoxyphenyl)(3-(difluoromethyl)azetidin-1-yl)methanone is a complex process that requires specific reagents and conditions, making it challenging to produce in large quantities.
科学的研究の応用
(2-Bromo-5-methoxyphenyl)(3-(difluoromethyl)azetidin-1-yl)methanone has been studied for its potential therapeutic properties, particularly in the treatment of cancer and inflammation. Research has shown that (2-Bromo-5-methoxyphenyl)(3-(difluoromethyl)azetidin-1-yl)methanone can inhibit the activity of enzymes and receptors involved in these processes, making it a promising candidate for drug development. In addition, (2-Bromo-5-methoxyphenyl)(3-(difluoromethyl)azetidin-1-yl)methanone has been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
(2-bromo-5-methoxyphenyl)-[3-(difluoromethyl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrF2NO2/c1-18-8-2-3-10(13)9(4-8)12(17)16-5-7(6-16)11(14)15/h2-4,7,11H,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLCYEULBYLFZHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)N2CC(C2)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrF2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Bromo-5-methoxyphenyl)(3-(difluoromethyl)azetidin-1-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

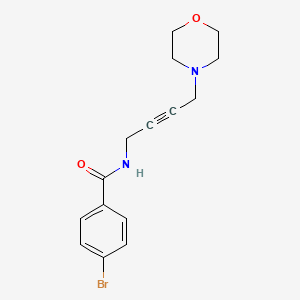
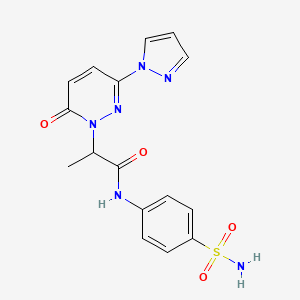
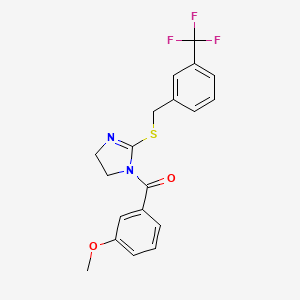

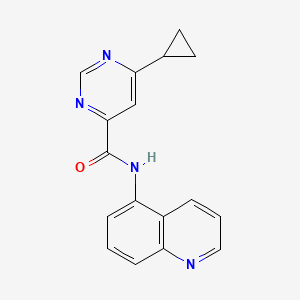
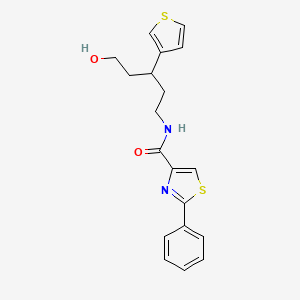
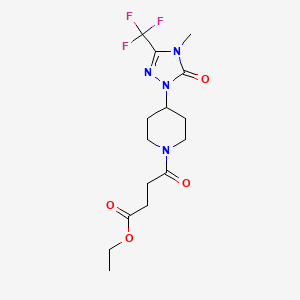
![N-({[3,3'-bithiophene]-5-yl}methyl)-4-methoxybenzamide](/img/structure/B2450066.png)

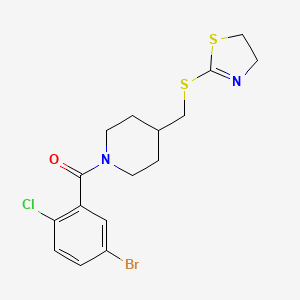
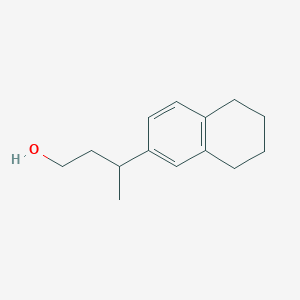
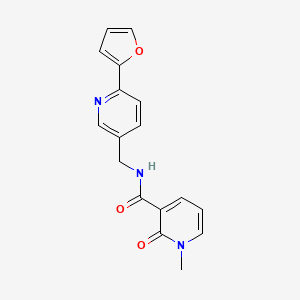
![2-(((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)benzonitrile](/img/structure/B2450078.png)
![tert-Butyl methyl(1-oxaspiro[2.5]octan-6-yl)carbamate](/img/structure/B2450080.png)